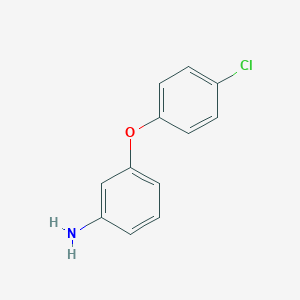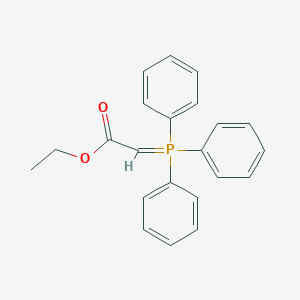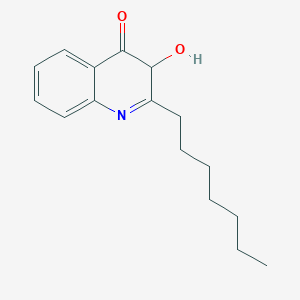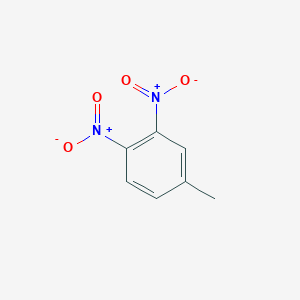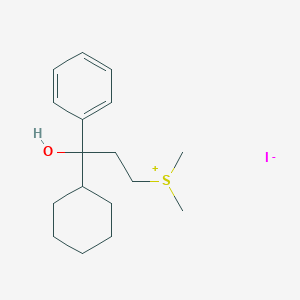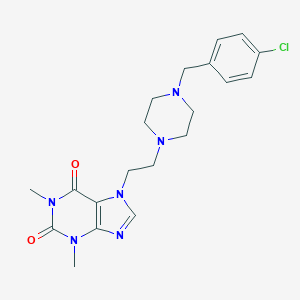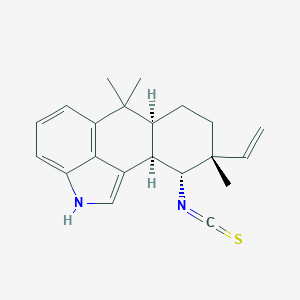
Hapalindole M
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hapalindole M is a natural product that has gained attention in recent years due to its potential as a therapeutic agent. It is a member of the hapalindole family of alkaloids, which are produced by cyanobacteria. Hapalindole M has been found to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
作用机制
The mechanism of action of hapalindole M is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, hapalindole M has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
生化和生理效应
Hapalindole M has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-microbial properties, it has also been found to possess antioxidant activity. Studies have shown that hapalindole M can scavenge free radicals and protect cells from oxidative stress.
实验室实验的优点和局限性
One advantage of hapalindole M is its potential as a therapeutic agent. However, there are also limitations to its use in lab experiments. One limitation is its complex structure, which makes it difficult to synthesize. Additionally, its low solubility in water can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on hapalindole M. One area of focus is the development of more efficient methods for synthesizing this natural product. Additionally, further research is needed to fully understand the mechanism of action of hapalindole M. This could lead to the development of more targeted and effective therapies for cancer and other diseases. Finally, research is needed to explore the potential of hapalindole M as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, hapalindole M is a natural product that has gained attention in recent years due to its potential as a therapeutic agent. It possesses a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. While there are limitations to its use in lab experiments, research on hapalindole M is ongoing and holds promise for the development of new therapies for cancer and other diseases.
合成方法
Hapalindole M is a complex molecule that is difficult to synthesize. However, several methods have been developed to produce this natural product. One of the most successful methods involves the use of a genetically engineered strain of E. coli that can produce hapalindole M. This method involves the expression of the biosynthetic pathway genes from the cyanobacterium Fischerella ambigua in E. coli. The resulting strain is able to produce hapalindole M in high yields.
科学研究应用
Hapalindole M has been the subject of extensive scientific research due to its potential as a therapeutic agent. One of the most promising areas of research is its anti-cancer activity. Studies have shown that hapalindole M can induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for various types of cancer. Additionally, hapalindole M has been found to possess anti-inflammatory and anti-microbial properties, making it a potential treatment for inflammatory diseases and infections.
属性
CAS 编号 |
106865-64-9 |
|---|---|
产品名称 |
Hapalindole M |
分子式 |
C21H24N2S |
分子量 |
336.5 g/mol |
IUPAC 名称 |
(2R,3R,4R,7S)-4-ethenyl-3-isothiocyanato-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H24N2S/c1-5-21(4)10-9-15-18(19(21)23-12-24)13-11-22-16-8-6-7-14(17(13)16)20(15,2)3/h5-8,11,15,18-19,22H,1,9-10H2,2-4H3/t15-,18-,19+,21-/m0/s1 |
InChI 键 |
IFJQNMZCVDODPB-RMYQPGKMSA-N |
手性 SMILES |
C[C@@]1(CC[C@H]2[C@@H]([C@H]1N=C=S)C3=CNC4=CC=CC(=C43)C2(C)C)C=C |
SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)N=C=S)(C)C=C)C |
规范 SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)N=C=S)(C)C=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)
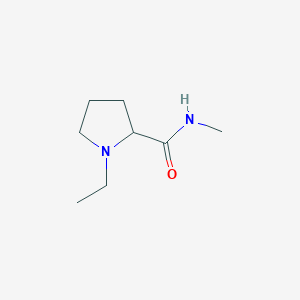
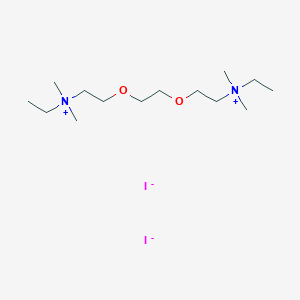
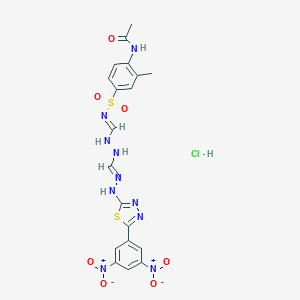
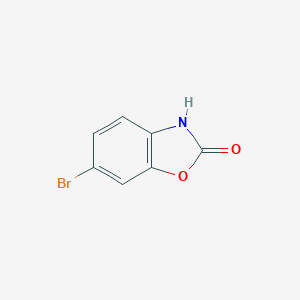
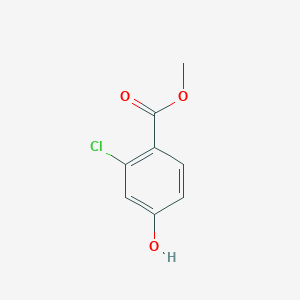
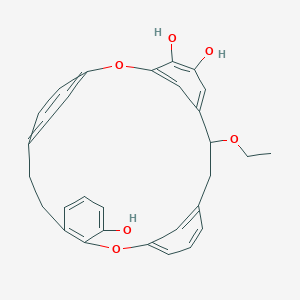
![1H,4H,5H,8H-2,3a,4a,6,7a,8a-Hexaazacyclopenta[def]fluorene-4,8-dione, hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B24858.png)
